N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride
Description
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride is a synthetic organic compound characterized by a thiomorpholine core (a six-membered ring containing sulfur and nitrogen) substituted with a carboximidamide group and a diaminethylidene side chain. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.
This compound is commercially available through global suppliers such as ER Pharmatech Co., Socosur Chem (France), and Jena Bioscience GmbH (Germany), indicating its utility in specialized research contexts .
Properties
IUPAC Name |
(NE)-N-(2,2-diaminoethylidene)thiomorpholine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5S.ClH/c8-6(9)5-11-7(10)12-1-3-13-4-2-12;/h5-6,10H,1-4,8-9H2;1H/b10-7?,11-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJANAKUWFKBGF-LIKALIPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N=CC(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C(=N)/N=C/C(N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiomorpholine Ring Formation
The thiomorpholine core is synthesized via sulfur insertion into a morpholine derivative. A common approach involves reacting 1,2-ethanedithiol with ethylene oxide under basic conditions to form thiomorpholine. Alternatively, thionation of morpholine using Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) provides thiomorpholine in moderate yields.
Reaction Example:
Carboximidamide Functionalization
The carboximidamide group is introduced via amidination. Thiomorpholine-4-carbonitrile undergoes partial hydrolysis using hydrochloric acid (HCl) and ammonia, yielding thiomorpholine-4-carboximidamide. This step is critical for subsequent condensation reactions.
Reaction Conditions:
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Solvent: Ethanol/water mixture
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Temperature: 60–80°C
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Catalyst: Ammonium chloride
Diaminoethylidene Substituent Addition
The diaminoethylidene group is introduced through condensation with 1,1-diaminoethane or its equivalents. For example, reacting thiomorpholine-4-carboximidamide with glyoxal and ammonium chloride under reflux forms the Schiff base intermediate, which is subsequently reduced to the diaminoethylidene derivative.
Mechanism:
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Schiff base formation:
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Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation yields the diaminoethylidene product.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
Optimization of Reaction Conditions
pH and Temperature Control
Solvent Selection
| Solvent | Advantages | Limitations |
|---|---|---|
| Ethanol/Water | Eco-friendly, dissolves intermediates | Limited solubility for nonpolar byproducts |
| Tetrahydrofuran | High solubility for organics | Requires anhydrous conditions |
| Dichloromethane | Efficient extraction | Environmental and health hazards |
Purification and Characterization
Purification Techniques
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Recrystallization: Ethanol/water mixtures are effective for isolating the hydrochloride salt.
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Column Chromatography: Silica gel with a methanol/dichloromethane gradient removes impurities.
Analytical Methods
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NMR Spectroscopy:
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: Peaks at δ 2.8–3.5 ppm (thiomorpholine protons) and δ 6.5–7.2 ppm (diaminoethylidene NH₂).
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: Carbonyl carbon at δ 165–170 ppm.
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Mass Spectrometry: Molecular ion peak at m/z 201.30 (M+H⁺).
Industrial-Scale Synthesis Challenges
Scalability Issues
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Byproduct Formation: Over-condensation during diaminoethylidene addition necessitates precise stoichiometry.
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Cost Efficiency: High-purity starting materials (e.g., 1,2-ethanedithiol) increase production costs.
Environmental Considerations
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Waste Management: Sulfur-containing byproducts require specialized disposal.
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Green Chemistry: Alternative catalysts (e.g., enzymes) are under investigation to reduce reliance on harsh reagents.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thionation of Morpholine | 65 | 92 | Uses readily available reagents |
| Amidination of Nitrile | 78 | 95 | High selectivity |
| Reductive Amination | 70 | 89 | Mild conditions |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₇H₁₄N₄S·HCl
Molecular Weight: 210.74 g/mol
Chemical Structure: The compound features a thiomorpholine ring with an imidamide functional group, which contributes to its unique chemical reactivity and potential biological activities.
Medicinal Chemistry
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for drug development against multiple diseases.
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Pharmacological Studies
The compound is being explored for its pharmacokinetic properties and therapeutic potential.
- Antiviral Activity: Research indicates that it may act against viruses such as HIV-1 by inhibiting integrase enzymes, which are crucial for viral replication.
- Cytotoxicity Profile: Preliminary studies have suggested that while the compound shows moderate cytotoxicity, it retains effective antiviral activity, indicating its potential as a dual-action therapeutic agent.
Biochemical Research
The compound's ability to modulate enzyme activity makes it valuable in biochemical studies.
- Enzyme Inhibition: Investigations into its role as an inhibitor of metallo-β-lactamases (MBLs) have indicated that it may help combat antibiotic resistance by restoring the efficacy of β-lactam antibiotics.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, Antiviral | Contains thiomorpholine ring |
| Imidazole derivatives | Antimicrobial | Lacks thiomorpholine structure |
| Morpholine derivatives | Various (e.g., analgesic) | Oxygen atom instead of sulfur |
Case Study 1: Antimicrobial Resistance
A study focused on the compound's inhibitory effects on MBLs revealed promising results. It demonstrated efficacy against several MBLs associated with antibiotic resistance, suggesting its potential as a therapeutic agent in overcoming resistance mechanisms.
Case Study 2: Pharmacokinetic Characterization
In mouse models, pharmacokinetic studies characterized the absorption and distribution profiles of the compound. Results indicated favorable bioavailability and tissue distribution, supporting further exploration in therapeutic applications.
Case Study 3: Structure-Activity Relationship (SAR)
SAR studies identified key structural features that enhance biological activity. Modifications to the thiomorpholine ring and imidamide group were shown to improve potency against specific biological targets.
Mechanism of Action
The mechanism by which N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in research or therapeutic applications.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins involved in biological processes. The specific pathways affected will depend on the nature of the interaction and the biological context.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues and Derivatives
The compound shares functional group similarities with several hydrochlorides and nitrogen/sulfur-containing molecules. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
- Thiomorpholine vs.
- Carboximidamide Group : This group distinguishes the compound from sulfonamide-based H-series inhibitors, suggesting divergent reactivity (e.g., hydrogen-bonding capacity or metal coordination) .
- Hydrochloride Salt : Similar to Tapentadol and Benzydamine hydrochlorides, the salt form improves aqueous solubility, a critical factor in drug formulation .
Physicochemical and Pharmacological Contrasts
Solubility and Stability :
- Memantine Hydrochloride : A NMDA receptor antagonist, exhibits high water solubility (>100 mg/mL) due to its adamantane-derived hydrophobic core paired with a hydrophilic amine group . The target compound’s thiomorpholine and diamine groups may confer moderate solubility, but this requires experimental validation.

- Ortho-Toluidine Hydrochloride: A carcinogenic aromatic amine with a melting point of 245°C and solubility in polar solvents . The target compound’s heterocyclic structure likely reduces toxicity compared to aromatic amines but shares salt-driven stability.
Biological Activity
N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride, a compound of interest in pharmacological research, has been studied for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article consolidates findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique thiomorpholine ring structure, which is believed to contribute to its biological activity. The presence of amino and imidamide functional groups enhances its interaction with biological targets.
1. Enzyme Inhibition
One of the prominent areas of research surrounding this compound is its inhibitory effects on specific enzymes, particularly tyrosinase. Tyrosinase is crucial in melanin biosynthesis and is a target for treatments related to hyperpigmentation disorders.
- Tyrosinase Inhibition : Studies have shown that certain analogs of thiomorpholine derivatives exhibit significant tyrosinase inhibitory activity. For instance, analogs have been reported to inhibit mushroom tyrosinase with varying degrees of potency, suggesting that modifications in the chemical structure can enhance inhibitory effects .
| Analog | IC50 (µM) | Type of Inhibition | Mechanism |
|---|---|---|---|
| Analog 1 | 1.5 | Competitive | Active site binding |
| Analog 3 | 0.5 | Mixed | Allosteric site interaction |
| Kojic Acid | 3.0 | Competitive | Active site binding |
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound. Compounds with similar structures have shown efficacy against various bacterial strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival .
3. Cytotoxicity Studies
Cytotoxicity assays conducted on mammalian cell lines have indicated that while some analogs exhibit potent biological activity, they also need to be evaluated for cytotoxic effects.
- Cell Viability : In studies involving B16F10 murine melanoma cells, certain analogs demonstrated low cytotoxicity at concentrations below 20 µM, making them potential candidates for further development in therapeutic applications .
| Analog | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Analog 1 | 20 | 90 |
| Analog 3 | 20 | 85 |
| Analog 2 | 5 | 60 |
Case Study 1: Tyrosinase Inhibition in Melanoma Cells
A study evaluated the effects of this compound on melanin production in B16F10 cells. The results indicated that treatment with specific analogs resulted in a significant reduction in melanin synthesis, correlating with decreased tyrosinase activity.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related thiomorpholine compounds against Staphylococcus aureus and Escherichia coli. Results demonstrated that these compounds inhibited bacterial growth effectively, suggesting potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(2,2-Diaminoethylidene)thiomorpholine-4-carboximidamide hydrochloride, and how can intermediates be characterized?
- Answer : Synthesis typically involves multi-step condensation reactions. For example, analogous compounds like Methapyrilene Hydrochloride are synthesized via condensation of aminopyridine derivatives with halogenated amines in the presence of sodamide . Intermediates should be purified via recrystallization or column chromatography and characterized using techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%) .
Q. How should researchers safely handle this compound given its thiomorpholine backbone and hydrochloride properties?
- Answer : Safety protocols include working in a fume hood with PPE (gloves, lab coat, goggles) due to potential respiratory and dermal toxicity. Stability tests under varying pH and temperature conditions are advised to avoid decomposition. Waste must be neutralized before disposal, as outlined for thiomorpholine derivatives .
Q. Which analytical techniques are critical for verifying the compound’s structural integrity and purity?
- Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., thiomorpholine rings, amidine groups) and mass spectrometry (MS) for molecular weight validation. Purity is quantified via HPLC with UV detection at 254 nm, referencing pharmacopeial standards for related hydrochlorides .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for higher yield and reduced byproducts?
- Answer : Apply factorial design to test variables like temperature (40–80°C), solvent polarity (e.g., ethanol vs. acetonitrile), and catalyst concentration. Response surface methodology (RSM) can model interactions between parameters, minimizing trial-and-error approaches. For example, studies on TiO₂ photoactivity used DoE to reduce experiments by 40% while maximizing efficiency .
Q. What computational strategies predict reaction pathways or stability of this compound under varying conditions?
- Answer : Quantum chemical calculations (e.g., DFT) simulate reaction mechanisms, such as protonation states of the amidine group. Molecular dynamics (MD) models assess stability in aqueous vs. organic solvents. ICReDD’s workflow integrates computational predictions with experimental validation to accelerate reaction discovery .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?
- Answer : Contradictions may arise from dynamic proton exchange or tautomerism. Variable-temperature NMR (VT-NMR) can identify slow-exchange regimes, while 2D-COSY or HSQC experiments clarify coupling networks. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural assignments .
Q. What methodologies ensure reproducibility in pharmacological assays involving this compound?
- Answer : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., known enzyme inhibitors). Use LC-MS/MS to quantify degradation products over time. Reproducibility is enhanced by adhering to CRDC guidelines for chemical engineering design, such as membrane separation for compound isolation .
Q. How can impurity profiling (e.g., isomers, hydrochloride counterion variability) impact regulatory compliance?
- Answer : Impurities like isopropylarticaine derivatives are quantified via HPLC-UV with gradient elution, referencing EP/JP pharmacopeial limits (<0.1%). Ion chromatography ensures consistent chloride content (theoretical ~12.5%). Deviations require root-cause analysis, such as investigating raw material variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

